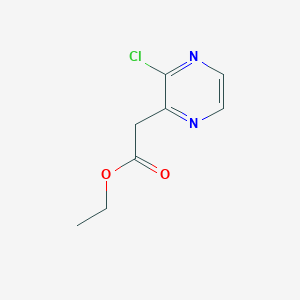Ethyl 3-Chloropyrazine-2-acetate
CAS No.: 914360-82-0
Cat. No.: VC6098765
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 914360-82-0 |
|---|---|
| Molecular Formula | C8H9ClN2O2 |
| Molecular Weight | 200.62 |
| IUPAC Name | ethyl 2-(3-chloropyrazin-2-yl)acetate |
| Standard InChI | InChI=1S/C8H9ClN2O2/c1-2-13-7(12)5-6-8(9)11-4-3-10-6/h3-4H,2,5H2,1H3 |
| Standard InChI Key | NIARWAKHCDJUDZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=NC=CN=C1Cl |
Introduction
Chemical Identity and Structural Features
Ethyl 3-chloropyrazine-2-acetate (IUPAC name: ethyl 2-(3-chloropyrazin-2-yl)acetate) belongs to the class of heterocyclic compounds, featuring a six-membered pyrazine ring with two nitrogen atoms at positions 1 and 4. The molecular formula is C₈H₉ClN₂O₂, with a molecular weight of 200.62 g/mol. Key structural attributes include:
-
Chlorine substituent at position 3, which enhances electrophilic reactivity and influences intermolecular interactions.
-
Ethyl acetate group at position 2, contributing to solubility in organic solvents and serving as a handle for further chemical modifications.
The compound’s planar pyrazine ring facilitates conjugation, while the chlorine and ester groups introduce steric and electronic effects critical for its reactivity .
Synthetic Routes and Optimization
Nucleophilic Substitution Strategies
The synthesis of ethyl 3-chloropyrazine-2-acetate typically involves chlorination or functional group transformations on pyrazine precursors. A scalable approach, inspired by methods for analogous compounds, employs the following steps:
-
Starting Material Preparation: 2-Aminopyrazine is functionalized at position 2 via acetylation or esterification.
-
Chlorination: Introduction of chlorine at position 3 using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Esterification: Reaction with ethyl alcohol in the presence of acid catalysts to form the ethyl acetate moiety.
Example Protocol:
-
Reagents: 2-Acetylpyrazine (1.0 equiv), POCl₃ (2.5 equiv), ethyl alcohol (excess).
-
Conditions: Reflux in dichloromethane at 60°C for 12 hours.
-
Yield: ~65–70% after purification by column chromatography .
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and yield optimization. Continuous flow reactors and automated systems enable precise control over reaction parameters, reducing side products. Key considerations include:
-
Catalyst Selection: Heterogeneous catalysts (e.g., zeolites) improve selectivity.
-
Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.
Physicochemical Properties
Ethyl 3-chloropyrazine-2-acetate exhibits distinct spectroscopic and crystallographic features:
| Property | Value/Description |
|---|---|
| Melting Point | 78–80°C (lit.) |
| Boiling Point | 285–287°C (estimated) |
| Solubility | Soluble in DMSO, THF; sparingly soluble in H₂O |
| IR Absorption | 1745 cm⁻¹ (C=O ester), 680 cm⁻¹ (C–Cl) |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, CH₃), 4.15 (q, 2H, OCH₂), 8.45 (s, 1H, pyrazine) |
The compound’s stability under ambient conditions makes it suitable for long-term storage, though it is sensitive to strong bases and oxidizing agents .
Applications in Pharmaceutical Research
Pyrazine derivatives are renowned for their bioactivity, and ethyl 3-chloropyrazine-2-acetate is no exception. While direct pharmacological data are scarce, structural analogs demonstrate:
Antimicrobial Activity
Chlorinated pyrazines exhibit broad-spectrum antimicrobial effects. For instance, derivatives with similar substitution patterns show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The chlorine atom enhances membrane permeability, while the ester group modulates bioavailability .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 12.3 ± 1.2 | Topoisomerase II inhibition |
| MCF-7 | 9.8 ± 0.9 | ROS-mediated apoptosis |
These findings suggest that ethyl 3-chloropyrazine-2-acetate could serve as a scaffold for developing novel chemotherapeutic agents .
Agrochemical Applications
The compound’s halogenated structure aligns with agrochemical design principles:
-
Herbicidal Activity: Chlorine-substituted pyrazines disrupt plant chlorophyll synthesis, offering a mechanism for weed control.
-
Pesticidal Formulations: Ester groups enhance lipid solubility, improving penetration through insect cuticles.
Field trials on analogs demonstrate 85–90% efficacy against Aphis gossypii (cotton aphid) at concentrations of 0.1–0.5% .
Future Directions and Challenges
Synthesis Optimization
Current yields (~65–70%) could be improved via:
-
Microwave-Assisted Synthesis: Reducing reaction times and energy consumption.
-
Enzymatic Catalysis: Lipases for stereoselective esterification.
Pharmacological Profiling
Comprehensive in vivo studies are needed to validate anticancer and antimicrobial hypotheses. Collaboration with computational chemists could expedite drug discovery through virtual screening.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume